

Solubility and Stability of 3,5-Dibromotyrosine: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: 3,5-Dibromotyrosine

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Abstract

3,5-Dibromotyrosine (DiBrY), a halogenated derivative of L-tyrosine, is a critical biomarker for eosinophil-mediated oxidative stress and a valuable building block in pharmaceutical research. [1][2] Understanding its solubility and stability in aqueous buffer systems is paramount for its accurate quantification in biological matrices and for the development of stable formulations. This guide provides an in-depth analysis of the physicochemical properties of **3,5-Dibromotyrosine**, explores its solubility and stability profiles under various conditions, and details robust methodologies for its assessment. By synthesizing theoretical principles with practical, field-proven protocols, this document serves as an essential resource for researchers working with this important molecule.

Core Physicochemical Properties and Their Implications

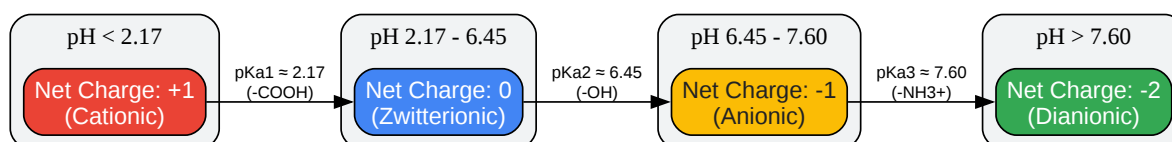
A molecule's solution behavior is dictated by its fundamental physicochemical properties. For **3,5-Dibromotyrosine**, the interplay between its ionizable groups and the hydrophobic bromine atoms is key.

1.1. Molecular Structure and Ionization States

3,5-Dibromotyrosine possesses three ionizable functional groups: a carboxylic acid, an α -amino group, and a phenolic hydroxyl group. The protonation state of these groups is pH-

dependent and governs the molecule's net charge, which in turn profoundly impacts its solubility and potential for intermolecular interactions. The reported pKa values for **3,5-Dibromotyrosine** are approximately 2.17 for the carboxylic acid, 6.45 for the phenolic hydroxyl, and 7.60 for the amino group.[3]

The pH-dependent equilibrium of **3,5-Dibromotyrosine**'s ionization states can be visualized as follows:



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Caption: pH-dependent ionization states of **3,5-Dibromotyrosine**.

This behavior is the causal basis for its variable solubility. The lowest solubility is expected at the isoelectric point (pI), where the net charge is zero. In contrast, solubility increases significantly at pH values where the molecule is predominantly in a charged, anionic state (pH > 8) or cationic state (pH < 2).

1.2. Key Physicochemical Data

A summary of essential properties for **3,5-Dibromotyrosine** is presented below.

Property	Value	Source
Molecular Formula	C ₉ H ₉ Br ₂ NO ₃	[4]
Molecular Weight	338.98 g/mol	[4]
Appearance	White to off-white solid	[4]
pKa Values (25°C)	pKa ₁ (Carboxyl): ~2.17 pKa ₂ (Phenol): ~6.45 pKa ₃ (Amine): ~7.60	[3]
Predicted XLogP3	-0.4	[5]
Solid State Storage	4°C, stored under nitrogen	[4]

Solubility Profile in Aqueous Buffers

The aqueous solubility of **3,5-Dibromotyrosine** is generally low, a characteristic attributed to the hydrophobic nature of the two bromine atoms on the phenyl ring. This necessitates careful selection of buffer systems for experimental and formulation work.

2.1. Factors Influencing Solubility

- **pH:** As predicted by its pKa values, pH is the most critical factor. Solubility is minimal in the pH range of ~2.2 to ~6.4, where the zwitterionic form with low net charge dominates. To achieve higher concentrations, buffers with pH > 8 are recommended to ensure the molecule is in its more soluble anionic form.
- **Buffer Species:** While the primary effect is pH, the buffer species itself can have minor effects. It is crucial to ensure the buffer components do not interact with or degrade the analyte. Phosphate, borate, and Tris buffers are common choices.
- **Ionic Strength:** The effect of ionic strength on the solubility of small molecules like **3,5-Dibromotyrosine** is generally less pronounced than for proteins, but high salt concentrations can lead to "salting out" and reduced solubility.[6]
- **Temperature:** Solubility typically increases with temperature, although this can be a double-edged sword, as higher temperatures may accelerate degradation.

2.2. Quantitative Solubility Data

Direct quantitative solubility data for **3,5-Dibromotyrosine** in various buffers is not extensively published. However, data from closely related halogenated tyrosines can provide valuable estimates. For instance, 3,5-diiodo-L-tyrosine has a reported solubility of approximately 0.3 mg/mL in PBS (pH 7.2).^[7] Given the similarities in structure, a comparable low-milligram-per-milliliter solubility is expected for **3,5-Dibromotyrosine** in neutral buffers.

For practical purposes, a stock solution can be prepared in an organic solvent like DMSO, where solubility is significantly higher (approximately 12.5 mg/mL with heating), and then diluted into the desired aqueous buffer.^[8] When doing so, it is critical to ensure the final concentration of the organic solvent is low enough to not interfere with the experiment.^[7]

Solvent/Buffer	Expected Solubility	Comments
DMSO	~12.5 mg/mL	Heating may be required. ^[8]
PBS (pH 7.2)	Low (~0.3 mg/mL estimate)	Based on 3,5-diiodo-L-tyrosine analogue. ^[7]
Aqueous Base (e.g., pH 9-10)	Moderate to High	Increased solubility due to deprotonation to anionic forms.
Aqueous Acid (e.g., pH < 2)	Moderate	Increased solubility due to protonation to cationic form. ^[4]

Stability Profile and Degradation Pathways

3,5-Dibromotyrosine is a relatively stable molecule in its solid form when stored properly.^[4] However, in solution, its stability is influenced by several factors, and understanding these is key to preventing analytical errors and ensuring formulation integrity.

3.1. Factors Influencing Stability

- **Temperature:** As with most chemical reactions, degradation rates increase with temperature. For long-term storage, frozen solutions (-20°C or -80°C) are strongly recommended.^[9] Vendor data suggests stability for at least 1 month at -20°C and 6 months at -80°C in solution.^[9]

- **Light Exposure (Photostability):** Tyrosine and its derivatives are susceptible to photo-oxidation.[10] Exposure to light, particularly UV wavelengths, can provide the energy to generate reactive oxygen species that may modify the molecule. Therefore, solutions should be protected from light by using amber vials or covering containers with foil.
- **pH:** While pH is manipulated to enhance solubility, highly acidic or basic conditions can promote hydrolysis or other degradation pathways over extended periods. The optimal pH for stability must be determined experimentally but is often near neutrality, creating a trade-off with solubility.
- **Oxidizing Agents:** As a product of protein oxidation, **3,5-Dibromotyrosine** itself can be further oxidized.[1] Contact with reactive oxygen species, metal ions (which can catalyze oxidation), or other oxidizing agents should be minimized. The use of chelating agents like EDTA in buffers can be a valid strategy to sequester metal ions.

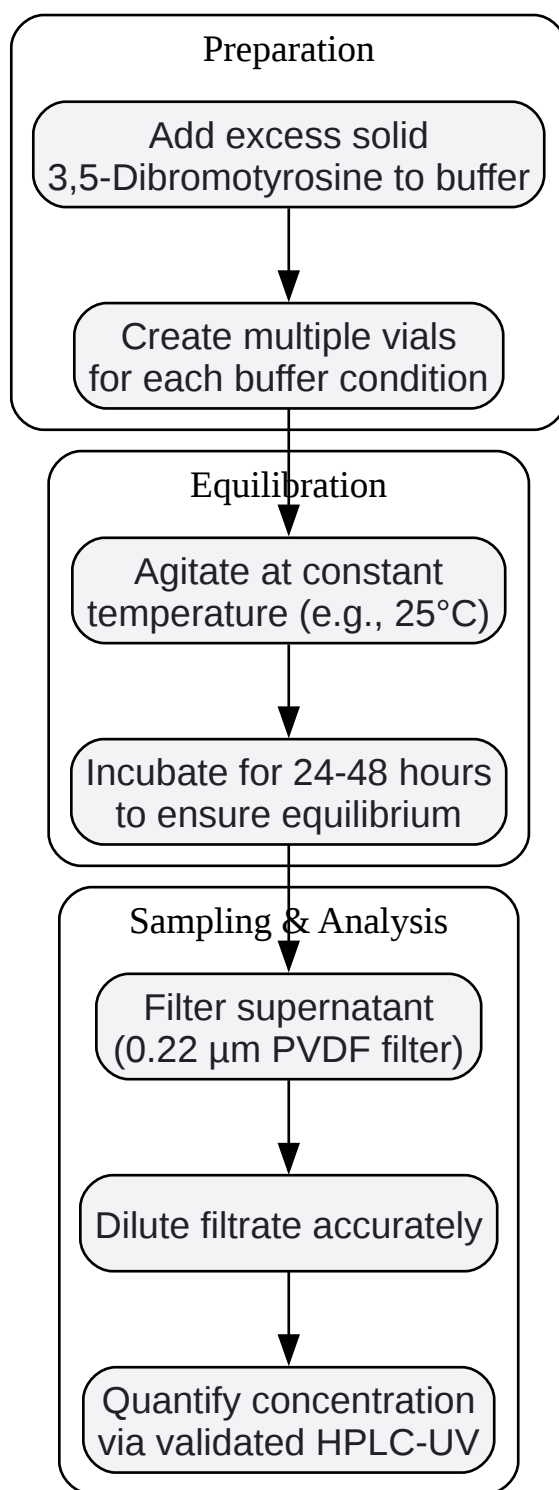
Experimental Protocols and Methodologies

To ensure data integrity, standardized, self-validating protocols must be employed.

4.1. Protocol: Equilibrium Solubility Assessment (Shake-Flask Method)

This protocol determines the thermodynamic equilibrium solubility of **3,5-Dibromotyrosine** in a specific buffer.

Workflow Diagram:



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Caption: Workflow for Shake-Flask Solubility Determination.

Step-by-Step Methodology:

- **Preparation:** Add an excess amount of solid **3,5-Dibromotyrosine** (e.g., 2-5 mg) to a known volume (e.g., 1 mL) of the desired test buffer in a glass vial. The solid should be in excess to ensure a saturated solution is formed.
- **Equilibration:** Seal the vials and place them on a shaker or rotator in a temperature-controlled environment (e.g., 25°C). Agitate for a sufficient duration (typically 24 to 48 hours) to allow the system to reach equilibrium.
- **Phase Separation:** After equilibration, centrifuge the vials at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the excess solid.
- **Sampling:** Carefully collect an aliquot of the clear supernatant. Immediately filter it through a low-binding 0.22 µm syringe filter (e.g., PVDF) to remove any remaining particulates.
Causality Note: Filtration is a critical step to prevent undissolved solid from artificially inflating the measured concentration.
- **Analysis:** Accurately dilute the filtered sample into a suitable mobile phase and quantify the concentration of **3,5-Dibromotyrosine** using a validated HPLC-UV method against a standard curve.

4.2. Protocol: Solution Stability Assessment (Forced Degradation & HPLC)

This protocol evaluates the stability of **3,5-Dibromotyrosine** in a buffer under accelerated (stressed) conditions.

Step-by-Step Methodology:

- **Stock Solution Preparation:** Prepare a stock solution of **3,5-Dibromotyrosine** in the chosen buffer at a known concentration (e.g., 0.1 mg/mL).
- **Stress Conditions:** Aliquot the stock solution into separate, sealed, light-protected vials for each stress condition:
 - **Temperature:** Store vials at various temperatures (e.g., 4°C, 25°C, 40°C).

- Photostability: Expose vials to a controlled light source (ICH Q1B guidelines) alongside a dark control wrapped in foil.
- pH: Test in buffers of different pH values (e.g., pH 3, 7, 9).
- Time Points: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), pull one vial from each stress condition.
- HPLC Analysis:
 - System Suitability: Before analysis, inject a standard solution to confirm the HPLC system is performing correctly (checking for theoretical plates, tailing factor, and reproducibility).
 - Quantification: Analyze each sample by a stability-indicating HPLC method. This method must be capable of separating the intact **3,5-Dibromotyrosine** peak from any potential degradation products.
 - Data Reporting: Calculate the percentage of **3,5-Dibromotyrosine** remaining relative to the T=0 sample. Report results in a table and plot the percentage remaining versus time to determine the degradation kinetics.

Conclusion and Recommendations

The utility of **3,5-Dibromotyrosine** in research and development is contingent upon a clear understanding of its solution behavior. Its solubility is fundamentally limited in neutral aqueous buffers but can be significantly enhanced by adjusting the pH to above 8, leveraging its anionic forms. Stability is robust in solid form but requires careful management in solution; protection from light and storage at sub-zero temperatures (-20°C or -80°C) are critical for preventing degradation. For all quantitative work, the use of validated, stability-indicating analytical methods, such as the HPLC protocols described herein, is not merely recommended but essential for generating trustworthy and reproducible data.

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